molecular formula C16H16N2O3 B312620 N-(4-acetamidophenyl)-3-methoxybenzamide

N-(4-acetamidophenyl)-3-methoxybenzamide

カタログ番号: B312620
分子量: 284.31 g/mol
InChIキー: BQXGJXJTMPSIGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-acetamidophenyl)-3-methoxybenzamide is a benzamide derivative characterized by a methoxy-substituted benzene ring linked to an acetamidophenyl group via an amide bond. This compound has garnered attention in medicinal chemistry due to its utility as a synthon in synthesizing bioactive heterocycles. For instance, it serves as a precursor for cytotoxic thiazole and 1,3,4-thiadiazole derivatives, which exhibit selective toxicity against cancer cell lines (HepG2, MCF-7, HTC-116, and PC-3) while sparing normal cells . Its structural features—a methoxy group (electron-donating) and acetamido moiety (hydrogen-bonding capability)—enhance solubility and target interactions, making it a versatile scaffold for drug discovery.

特性

分子式

C16H16N2O3

分子量

284.31 g/mol

IUPAC名

N-(4-acetamidophenyl)-3-methoxybenzamide

InChI

InChI=1S/C16H16N2O3/c1-11(19)17-13-6-8-14(9-7-13)18-16(20)12-4-3-5-15(10-12)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20)

InChIキー

BQXGJXJTMPSIGB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC

正規SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC

製品の起源

United States

類似化合物との比較

Key Observations :

  • The methoxy group at the 3-position is conserved in many derivatives, suggesting its role in modulating electronic properties and binding affinity.
  • Side-chain variations (e.g., piperazine, quinoline, or quinazolinone moieties) dictate target specificity. For example, Compound 7’s piperazine-cyanopyridine chain enhances D4 receptor selectivity , while CoPo-22’s quinoline group enables dual CFTR activity .

Pharmacological Activity

Anticancer Potential

  • N-(4-acetamidophenyl)-3-methoxybenzamide-derived thiadiazoles show IC₅₀ values in the low micromolar range (1–10 µM) against HepG2 and MCF-7 cells, comparable to Agent L1’s efficacy .
  • Mechanistic divergence : While derivatives of the target compound induce apoptosis via mitochondrial pathways, Agent L1 inhibits topoisomerase-II .

Central Nervous System (CNS) Targeting

  • Compound 7 exhibits nanomolar affinity (Kᵢ = 2.1 nM) for D4 receptors with >100-fold selectivity over D2, D3, and serotonin receptors. Its logP (2.37–2.55) ensures brain penetration, unlike the parent compound, which lacks CNS activity .

Correction of CFTR Misfolding

  • CoPo-22 uniquely combines corrector (rescue of ΔF508-CFTR processing) and potentiator (channel activation) activities, a dual mechanism absent in N-(4-acetamidophenyl)-3-methoxybenzamide derivatives .

Enzymatic Inhibition

  • Quinazolinone derivative 4a inhibits tyrosinase (IC₅₀ = 0.89 µM), outperforming simpler benzamides lacking the fused quinazolinone ring .

Physicochemical Properties

Property N-(4-acetamidophenyl)-3-methoxybenzamide Compound 7 CoPo-22
Molecular Weight 300.31 g/mol 420.47 g/mol 429.47 g/mol
logP 1.98 (predicted) 2.37–2.55 3.12 (predicted)
Hydrogen Bond Acceptors/Donors 4/2 6/3 7/3
Solubility Moderate (DMF/DMSO) Low (CNS-penetrant) Poor (requires formulation)

Notable Trends:

  • logP: Lipophilicity increases with larger aromatic side chains (e.g., CoPo-22’s quinoline vs. Compound 7’s piperazine), impacting bioavailability and tissue distribution.
  • Hydrogen-bonding capacity : The acetamido group in the target compound enhances aqueous solubility relative to halogenated analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。